4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

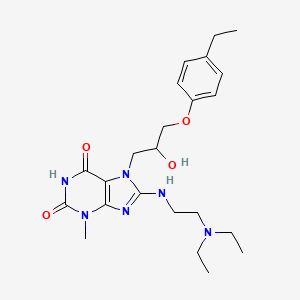

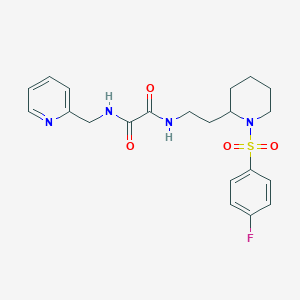

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-proliferative Activity

Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized through click chemistry, demonstrating significant anti-proliferative activities against human prostate cancer cells. The structure of these compounds was thoroughly characterized using various techniques, including 1H NMR, 13C NMR, and X-ray diffraction. The most reactive compound exhibited notable potential, with one variant showing pronounced anti-proliferative effects by delaying cells at the DNA synthesis phase. This suggests a promising avenue for cancer treatment research, leveraging the unique structural aspects of these compounds (Ince et al., 2020).

Catalytic Synthesis and Chemical Reactivity

The exploration of triazoles in catalytic processes highlights their utility in synthesizing various cyclic compounds. For instance, intramolecular C-H bond activation with triazoles, catalyzed by rhodium, has been shown to yield stereodefined pyrrolidines and related cyclic compounds efficiently. This process showcases the versatility of triazoles in facilitating complex chemical transformations, contributing to the synthesis of compounds with potential pharmaceutical applications (Senoo et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The inhibition of caspase-3 by isatin 1,2,3-triazoles has been studied, identifying potent inhibitors with nanomolar efficacy. This research underlines the potential of triazole derivatives in developing therapeutic agents, especially in pathways related to apoptosis and possibly cancer therapy. Two compounds, in particular, exhibited competitive inhibitory mechanisms against caspase-3, indicating their promise as leads for drug development (Jiang & Hansen, 2011).

Novel Multicomponent Reactions

Triazoles have also been employed in innovative multicomponent reactions, such as the [5 + 2] cycloaddition, to synthesize 1,4-diazepines. This method exemplifies the use of triazoles in creating biologically active compounds through efficient synthetic pathways. The preparation of air-stable azomethine ylides, via rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles, enabled the formation of these compounds, highlighting the potential of triazoles in diversifying synthetic chemistry and drug discovery (Lee et al., 2014).

Antibacterial and Antifungal Potential

Research into sulfone-linked bis heterocycles incorporating triazole elements has revealed promising antimicrobial and cytotoxic properties. Some derivatives demonstrated significant antibacterial activity comparable to standard drugs against specific pathogens. Additionally, certain compounds exhibited noteworthy cytotoxic activity against lung carcinoma cells, underlining the potential of triazole derivatives in developing new antimicrobial and anticancer agents (Muralikrishna et al., 2012).

Eigenschaften

IUPAC Name |

4-cyclopropyl-1-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-12-3-4-13(2)17(9-12)24(22,23)20-8-7-15(10-20)21-11-16(18-19-21)14-5-6-14/h3-4,9,11,14-15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWEVDELQACLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)

![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)